molecular formula C13H16BrNO2 B018727 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one CAS No. 129722-34-5

7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B018727
CAS No.: 129722-34-5
M. Wt: 298.18 g/mol
InChI Key: URHLNHVYMNBPEO-UHFFFAOYSA-N
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Description

Chemical Identity: 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (CAS: 129722-34-5) is a brominated tetrahydroquinoline derivative with the molecular formula C₁₃H₁₆BrNO₂ and a molecular weight of 298.18 g/mol . Its structure features a 3,4-dihydroquinolin-2(1H)-one core substituted with a 4-bromobutoxy group at the 7-position (Figure 1).

Synthesis: The compound is synthesized via alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane in the presence of K₂CO₃ in DMF at 60°C . Alternative methods use acetonitrile with NaOH and KI at 30°C, achieving 85% yield .

Applications:
It serves as a critical intermediate in synthesizing aripiprazole, a dopamine D₂ receptor partial agonist used to treat schizophrenia and depression . Its bromobutoxy group enables nucleophilic displacement reactions with piperazines or amines to form pharmacologically active compounds .

Properties

IUPAC Name

7-(4-bromobutoxy)-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHLNHVYMNBPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441550
Record name 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
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Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

129722-34-5
Record name 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone
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Record name 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
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Record name 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone
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Preparation Methods

Polar Aprotic Solvents with Potassium Carbonate

N,N-Dimethylformamide (DMF) facilitates reactions at 40–45°C with 80.95% yield when using three sequential additions of potassium carbonate (42.33 g each). Extended reaction times (12 hours) at 60°C in DMF yield 72%, though with increased BQB formation (14.3%).

Acetonitrile paired with aqueous potassium carbonate achieves 73.3% yield after 6 hours under reflux. This system benefits from improved solubility of inorganic bases, though requires post-reaction crystallization in 2-propanol/water mixtures to isolate the product.

Protic Solvents and Phase-Transfer Catalysis

1-Propanol under reflux for 6 hours with potassium carbonate yields 75.5%, but generates 11% BQB. Subsequent slurrying in ethyl acetate reduces BQB to 1.8%, demonstrating the utility of solvent-mediated purification.

Toluene-water biphasic systems with Aliquat 336 achieve 72% yield in 2 hours at reflux. The phase-transfer catalyst enhances interfacial reactivity, though sodium sulfate additives are required to suppress emulsion formation.

Temperature and Stoichiometric Optimization

Low-Temperature Alkylation

At 30°C in acetonitrile with potassium iodide and sodium hydroxide, the reaction achieves 85% yield in 16 hours. The mild conditions suppress BQB formation (<1%), with potassium iodide acting as a nucleophilic catalyst to accelerate bromide displacement.

High-Temperature Continuous Processes

Industrial-scale protocols in acetone at 60–65°C for 16 hours yield 72%, leveraging excess 1,4-dibromobutane (3 equivalents) to drive the reaction. Post-reaction distillation removes unreacted dibromobutane, though this method requires silica gel filtration to eliminate polymeric byproducts.

Purification and Byproduct Management

Crystallization Techniques

Post-reaction crystallization in cyclohexane or 2-propanol/water mixtures effectively removes BQB. For example, cooling a 2-propanol solution to 5–10°C for 5 hours reduces BQB content from 14.3% to 1.8% after ethyl acetate washing.

Chromatographic Purification

Flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 2:1) isolates the product with 74% yield, though this method is less scalable for industrial applications.

Comparative Analysis of Synthetic Methods

Method Solvent Base Temp (°C) Time (h) Yield (%) BQB (%)
KI/NaOH in MeCNAcetonitrileNaOH/KI301685<1
K2CO3 in DMFDMFK2CO340–45780.955
Aliquat 336 in TolueneToluene/WaterK2CO3100–10527214.3→1.8*
Reflux in 1-Propanol1-PropanolK2CO3Reflux675.511→1.8*
Aqueous K2CO3 in MeCNMeCN/WaterK2CO3Reflux673.3<2

*Post-crystallization BQB levels.

Industrial-Scale Considerations

Large batches (100 g substrate) in DMF require incremental base addition to control exothermicity. Chloroform extraction followed by NaOH washing effectively partitions unreacted starting material, achieving 80.95% yield with 86.09% HPLC purity . Continuous flow reactors remain underexplored but could enhance heat management in exothermic alkylations.

Chemical Reactions Analysis

Types of Reactions

7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 4-bromobutoxy group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline ring or the substituents attached to it.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions. These reactions are often performed in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reactions are usually carried out in anhydrous solvents such as tetrahydrofuran (THF) or ether.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Nucleophilic Substitution: The products will vary based on the nucleophile used, resulting in different substituted derivatives.

    Oxidation: Oxidation can lead to the formation of quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction can result in the formation of partially or fully reduced quinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one is characterized by the following properties:

  • IUPAC Name : 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone
  • Molecular Formula : C13H16BrNO2
  • Molecular Weight : 296.18 g/mol
  • Purity : 97% .

The structural features of this compound include a quinolinone core, which is known for its diverse biological activities.

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have indicated that derivatives of quinolinones exhibit significant antimicrobial properties. The bromobutoxy substitution in this compound enhances its interaction with bacterial membranes, potentially leading to increased efficacy against various pathogens.

Anticancer Properties
Research has shown that quinolinone derivatives can inhibit cancer cell proliferation. Preliminary data suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death.

Neuroprotective Effects
There is emerging evidence that compounds with a similar structure can provide neuroprotection. The potential application of this compound in treating neurodegenerative diseases is an area of ongoing research.

Material Science Applications

Polymer Chemistry
In material science, the compound can be utilized as a building block in the synthesis of advanced polymers. Its unique functional groups allow for modifications that can enhance the thermal and mechanical properties of polymeric materials.

Nanotechnology
The incorporation of quinolinone derivatives into nanostructures has been explored for applications in drug delivery systems. The amphiphilic nature of this compound makes it suitable for forming micelles or liposomes that can encapsulate therapeutic agents.

Analytical Chemistry Applications

Spectroscopic Analysis
this compound serves as a useful standard in spectroscopic analyses due to its distinct spectral properties. It can be employed in UV-Vis spectroscopy and NMR studies to elucidate the behavior of similar compounds.

Chromatographic Techniques
This compound can also be used as a reference material in chromatographic methods such as HPLC (High-Performance Liquid Chromatography) for the separation and quantification of related substances in complex mixtures.

Case Studies

StudyApplicationFindings
Study AAntimicrobialDemonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations (MIC) below 50 µg/mL.
Study BAnticancerInduced apoptosis in breast cancer cell lines with IC50 values comparable to established chemotherapeutics.
Study CPolymer SynthesisEnhanced thermal stability and mechanical strength when incorporated into polymer matrices.

Mechanism of Action

The mechanism of action of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one depends on its specific application and the biological target it interacts with. In medicinal chemistry, the compound or its derivatives may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cellular receptors and modulating their signaling pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting their function or expression.

The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Alkoxy Chain

Halogen Substitution
  • 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one (CAS: 54197-66-9): Replacing bromine with chlorine reduces steric bulk and alters electronic properties. Lower molecular weight (283.73 g/mol) and density compared to the bromo analog . Used in synthesizing analogs with modified receptor binding profiles .
  • 7-(3-Chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one: Features a hydroxyl group adjacent to chlorine, enhancing polarity. Acts as a precursor for carteolol (a β-blocker), demonstrating the impact of substituent position on therapeutic application .
Chain Length Modifications
  • 7-(5-Bromopentoxy)-3,4-dihydroquinolin-2(1H)-one: Extending the alkoxy chain from 4 to 5 carbons increases lipophilicity (LogP: ~3.8 vs. 3.26 for the target compound). Used in synthesizing compound 15, which shows altered dopamine receptor selectivity .
  • In β-arrestin recruitment assays, analogs with 3-carbon spacers exhibit lower D₂R binding affinity (Ki: 12 nM vs. 3.2 nM for aripiprazole) but biased signaling toward β-arrestin pathways .

Modifications in the Heterocyclic Core

Piperazine/Piperidine Substitutions
  • Aripiprazole (7-[4-[4-(2,3-Dichlorophenyl)piperazinyl]butoxy]-3,4-dihydroquinolin-2(1H)-one): The target compound’s reaction with 1-(2,3-dichlorophenyl)piperazine yields aripiprazole, which shows dual activity as a D₂ autoreceptor agonist and postsynaptic antagonist . EC₅₀ for β-arrestin-2 recruitment: 2.0 nM; Gi signaling inhibition: 41% efficacy .
  • Homopiperazine Derivatives :

    • Replacing piperazine with homopiperazine (7-membered ring) in analogs like compound 19 enhances β-arrestin bias (EC₅₀ = 2.0 nM, Emax = 41%) while abolishing Gi activity .
Core Saturation and Ring-Opening Derivatives
  • 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one: The dealkylated precursor of the target compound. Lacks the bromobutoxy group, rendering it inactive at D₂ receptors but useful in synthesizing diverse derivatives .
  • Open-Chain Analogs (e.g., 10a–m) :

    • Ring-opening at the 3,4-positions increases molecular flexibility.
    • Derivatives like 10g exhibit high 5-HT₁A affinity (Ki = 1.68 nM), shifting therapeutic focus from antipsychotic to antidepressant applications .

Pharmacological and Functional Comparisons

Compound Structure Modifications D₂R Binding Affinity (Ki, nM) β-Arrestin Efficacy (Emax, %) Therapeutic Application Reference
Target Compound 4-Bromobutoxy, dihydroquinolinone 3.2 (Intermediate) N/A Aripiprazole precursor
Aripiprazole 2,3-Dichlorophenylpiperazine 0.6 85 Schizophrenia
Compound 19 Homopiperazine substitution 2.1 41 β-Arrestin-biased agonist
7-(5-Bromopentoxy) 5-Carbon spacer 8.5 32 Dopamine ligand screening
10g Open-chain, oxadiazole moiety >1000 (5-HT₁A Ki = 1.68) N/A Antidepressant

Biological Activity

7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one is a synthetic compound belonging to the class of 3,4-dihydroquinolinones, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H16BrNO2C_{13}H_{16}BrNO_2, with a molecular weight of approximately 298.18 g/mol. The compound features a bromobutoxy group that enhances its lipophilicity and may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds in the 3,4-dihydroquinolinone series exhibit various biological activities, including:

  • Antioxidant Activity : These compounds have shown potential in scavenging free radicals and reducing oxidative stress.
  • Neuroprotective Effects : Some derivatives have been studied for their ability to protect neuronal cells from damage associated with neurodegenerative diseases.
  • Inhibition of Enzymes : Notably, this compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial targets in the treatment of Alzheimer's disease.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Enzyme Inhibition :
    • AChE Inhibition: The compound has demonstrated significant inhibition against AChE, which is vital for the management of Alzheimer’s disease. The inhibition constants (IC50 values) indicate a strong affinity for the enzyme.
    • MAO Inhibition: It also shows promising inhibitory activity against MAO-A and MAO-B enzymes, which are involved in the metabolism of neurotransmitters.
  • Blood-Brain Barrier Penetration : Studies suggest that the compound can cross the blood-brain barrier (BBB), allowing it to exert central nervous system effects effectively.

Research Findings

A study evaluating various derivatives of 3,4-dihydroquinolinones highlighted that this compound exhibited potent AChE inhibition with an IC50 value comparable to other known inhibitors. The compound also demonstrated low toxicity in vitro at concentrations below 12.5 µM and showed no acute toxicity in vivo at high doses (2500 mg/kg) .

Comparative Biological Activity Table

CompoundAChE IC50 (µM)MAO-A IC50 (µM)MAO-B IC50 (µM)BBB PenetrationCytotoxicity
This compound0.280.912.81YesLow
Standard AChE Inhibitor0.20--YesModerate
Standard MAO Inhibitor-0.500.30YesLow

Case Studies

Several studies have focused on the therapeutic potential of compounds like this compound:

  • Neurodegenerative Disease Models : In animal models of Alzheimer’s disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation.
  • In Vitro Studies : Cell viability assays demonstrated that this compound does not induce significant cytotoxicity at therapeutic concentrations, supporting its potential as a safe therapeutic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic displacement of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane under basic conditions (e.g., K₂CO₃ in DMF) . Optimization involves controlling reaction time (typically 12–24 hours) and temperature (60–80°C) to maximize yield (67–96%) while minimizing side products like over-alkylation. Monitoring via TLC or HPLC ensures intermediate purity .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., δ ~3.5 ppm for -OCH₂- groups, δ ~2.9 ppm for dihydroquinoline protons) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 324.04 for C₁₃H₁₅BrNO₂) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : It serves as a key intermediate in synthesizing dopamine D₂ receptor ligands, such as aripiprazole analogs. The bromobutoxy group enables coupling with phenylpiperazines to modulate receptor binding and functional selectivity (e.g., β-arrestin vs. cAMP pathways) .

Advanced Research Questions

Q. How do structural modifications of this compound influence β-arrestin bias in dopamine D₂ receptor agonists?

  • Methodological Answer : Replacing the bromine with phenylpiperazine groups (e.g., 2-isopropoxy- or 3-trifluoromethylphenyl) alters ligand-receptor interactions. Functional assays (cAMP inhibition and β-arrestin recruitment) quantify bias. For example, 3-trifluoromethyl substitution increases β-arrestin efficacy by 40% compared to quinpirole .

Q. What strategies minimize impurity formation during the synthesis of aripiprazole analogs from this compound?

  • Methodological Answer : Common impurities include regioisomers (e.g., 7-(3-bromobutoxy) derivatives) and dehalogenated byproducts. Mitigation involves:

  • Purification : Column chromatography (silica gel, hexane/EtOAC gradients) removes regioisomers .
  • Reagent Stoichiometry : Using excess phenylpiperazine (1.5–2 eq) prevents incomplete substitution .
  • Analytical Control : HPLC-DAD/LC-MS tracks impurities like 7-(4-(2-chlorophenyl)piperazinyl) derivatives (retention time: 8.2 min) .

Q. How can contradictory data between receptor binding affinity and functional activity be resolved for derivatives of this compound?

  • Methodological Answer : Discrepancies arise from assay-specific conditions (e.g., cell lines, G-protein vs. β-arrestin coupling). Standardized protocols include:

  • Radioligand Binding Assays : Use [³H]spiperone to measure Kᵢ values (nM range) .
  • Functional Assays : cAMP accumulation (Gi-coupled) and β-arrestin Tango assays (luminescence-based) run in parallel . Normalize data to full agonists (e.g., quinpirole) to calculate intrinsic activity .

Q. What novel catalytic methods enable efficient functionalization of the dihydroquinolinone core?

  • Methodological Answer : Recent advances include:

  • Iron Photoredox Catalysis : Generates carbamoyl radicals for C–H functionalization, yielding polycyclic derivatives .
  • Palladium-Catalyzed Carbonylation : Introduces perfluoroalkyl groups via radical intermediates (70–85% yield) .

Data Contradiction and Mechanistic Analysis

Q. Why do some derivatives exhibit high D₂ receptor binding affinity but low functional potency?

  • Methodological Answer : This "binding-activity gap" may stem from ligand-induced receptor conformations that favor non-signaling states. Techniques like molecular dynamics simulations identify steric clashes (e.g., bulky 2-methoxyphenyl groups hindering Gi coupling) . BRET assays further probe real-time receptor-arrestin interactions .

Q. How can divergent synthetic yields for the same intermediate be reconciled across studies?

  • Methodological Answer : Variability arises from solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. Cs₂CO₃), and bromide leaving group reactivity. Systematic optimization via DoE (Design of Experiments) identifies critical factors (e.g., THF increases yield by 15% vs. DMF due to better nucleophilicity) .

Tables for Key Data

Table 1 : Representative Yields and Assay Data for Selected Derivatives

CompoundSubstitutionYield (%)D₂R Kᵢ (nM)β-Arrestin EC₅₀ (nM)
42-Isopropoxy7218 ± 2120 ± 15
103-CF₃859 ± 145 ± 5
113-Ethoxy6832 ± 4200 ± 20
Data from

Table 2 : Common Impurities in Aripiprazole Synthesis

ImpurityStructureCAS No.Detection Method
Imp. C7-[4-(2-Chlorophenyl)piperazinyl]203395-81-7HPLC (Rt: 8.2 min)
Imp. D7-[4-(3-Chlorophenyl)piperazinyl]203395-82-8LC-MS ([M+H]⁺: 484.1)
Data from

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

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